Tribromophenyl methacrylate
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Overview
Description
Tribromophenyl methacrylate, also known as 2,4,6-tribromophenyl methacrylate, is an organic compound with the molecular formula C10H7Br3O2. It is a derivative of methacrylic acid and tribromophenol, characterized by the presence of three bromine atoms on the phenyl ring. This compound is primarily used in the synthesis of flame-retardant materials and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromophenyl methacrylate can be synthesized through the esterification of 2,4,6-tribromophenol with methacrylic acid chloride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The reaction is carried out at elevated temperatures, usually between 100°C and 160°C .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the controlled reaction of 2,4,6-tribromophenol with methacrylic acid chloride in the presence of a base. The reaction mixture is then purified to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tribromophenyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Polymerization: The methacrylate group allows the compound to undergo polymerization reactions, forming polymers with flame-retardant properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted phenyl methacrylates with various functional groups.
Polymerization: The major products are polymers with enhanced flame-retardant properties.
Scientific Research Applications
Tribromophenyl methacrylate has several scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of flame-retardant polymers and copolymers.
Biology: Investigated for its potential use in biomedical applications due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tribromophenyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The methacrylate group allows it to form polymers, while the bromine atoms on the phenyl ring can be substituted with other functional groups. These properties make it an effective flame retardant and a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromophenol: A precursor to tribromophenyl methacrylate, used in the synthesis of flame retardants.
Pentabromophenol: Another brominated phenol used in flame retardant applications.
Brominated Epoxy Resins: Used in similar applications for their flame-retardant properties.
Uniqueness
This compound is unique due to its combination of a methacrylate group and three bromine atoms on the phenyl ring. This structure allows it to undergo polymerization and substitution reactions, making it a versatile compound in various applications .
Properties
CAS No. |
51156-89-9 |
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Molecular Formula |
C10H7Br3O2 |
Molecular Weight |
398.87 g/mol |
IUPAC Name |
(2,3,4-tribromophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H7Br3O2/c1-5(2)10(14)15-7-4-3-6(11)8(12)9(7)13/h3-4H,1H2,2H3 |
InChI Key |
ZSVFYHKZQNDJEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=C(C=C1)Br)Br)Br |
Origin of Product |
United States |
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